N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

logP lipophilicity partition coefficient

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034244-56-7) is a fully synthetic nicotinamide derivative belonging to the substituted pyridine-3-carboxamide class. Its structure is defined by a cyclohex-1-en-1-yl ethyl chain at the amide nitrogen and a tetrahydrofuran-3-yl ether at the pyridine 6‑position, yielding the molecular formula C₁₈H₂₄N₂O₃ (MW = 316.40 g mol⁻¹).

Molecular Formula C18H24N2O3
Molecular Weight 316.401
CAS No. 2034244-56-7
Cat. No. B2799846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
CAS2034244-56-7
Molecular FormulaC18H24N2O3
Molecular Weight316.401
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C2=CN=C(C=C2)OC3CCOC3
InChIInChI=1S/C18H24N2O3/c21-18(19-10-8-14-4-2-1-3-5-14)15-6-7-17(20-12-15)23-16-9-11-22-13-16/h4,6-7,12,16H,1-3,5,8-11,13H2,(H,19,21)
InChIKeyYYXBHUZFOFMTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034244-56-7): Baseline Identity and Scaffold Context for Scientific Procurement


N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034244-56-7) is a fully synthetic nicotinamide derivative belonging to the substituted pyridine-3-carboxamide class. Its structure is defined by a cyclohex-1-en-1-yl ethyl chain at the amide nitrogen and a tetrahydrofuran-3-yl ether at the pyridine 6‑position, yielding the molecular formula C₁₈H₂₄N₂O₃ (MW = 316.40 g mol⁻¹) . The nicotinamide scaffold is a privileged chemotype in medicinal chemistry, serving as a recognition element for NAD⁺-dependent enzymes such as NNMT, NAMPT, PARPs, and sirtuins . The specific substitution pattern of this compound creates a unique physicochemical profile that cannot be achieved by simple N‑methyl or unsubstituted nicotinamides, making it a non‑interchangeable building block for focused library synthesis and target‑specific probe development.

Why N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs


Substituted nicotinamides exhibit steep structure–activity relationships (SAR) at both the N‑amide substituent and the 6‑position of the pyridine ring . Even subtle modifications—such as replacing a cyclohexenylethyl chain with a simple methyl group—alter logP, aqueous solubility, topological polar surface area (TPSA), and hydrogen‑bond donor/acceptor counts, each of which directly influences target engagement, metabolic stability, and off‑target promiscuity . Consequently, generic substitution with a cheaper or more readily available nicotinamide derivative (e.g., N‑methylnicotinamide or unsubstituted nicotinamide) risks introducing a compound with a divergent ADME‑Tox profile and selectivity fingerprint, invalidating comparative SAR conclusions and wasting screening resources. The quantitative evidence below demonstrates that CAS 2034244‑56‑7 occupies a distinct physicochemical space that structurally proximal analogs do not replicate.

Quantitative Differentiation Evidence for N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Head‑to‑Head Physicochemical and Structural Comparisons


LogP Comparison: Higher Polarity Versus 2‑Cyclohex‑1‑en‑1‑yl‑N‑methylnicotinamide

The target compound exhibits a predicted clogP of 1.75, which is 0.38 log units lower than the measured logP of 2.13 for the closest commercially available analog, 2‑cyclohex‑1‑en‑1‑yl‑N‑methylnicotinamide . A ΔlogP of –0.38 translates to an approximately 2.4‑fold reduction in octanol‑water partition coefficient, indicating meaningfully higher polarity that can influence membrane permeability, protein binding, and organismal distribution in cell‑based and in‑vivo assays.

logP lipophilicity partition coefficient

Aqueous Solubility (LogSW) Difference: Target Compound is Less Soluble than the N‑Methyl Analog

The target compound shows a predicted logS of –3.40 (≈ 0.13 mg mL⁻¹), which is 0.80 log units lower than the measured LogSW of –2.60 (≈ 0.54 mg mL⁻¹) for the comparator 2‑cyclohex‑1‑en‑1‑yl‑N‑methylnicotinamide . This 6.3‑fold reduction in predicted aqueous solubility is consistent with the larger molecular weight and greater hydrogen‑bonding capacity introduced by the tetrahydrofuran‑3‑yl ether moiety.

aqueous solubility LogSW LogS

Topological Polar Surface Area (TPSA): Enhanced Hydrogen‑Bonding Capacity Over the N‑Methyl Analog

The target compound possesses a computed TPSA of 72.63 Ų, which is 30.63 Ų larger than the TPSA of 42.0 Ų measured for 2‑cyclohex‑1‑en‑1‑yl‑N‑methylnicotinamide . This 73% increase arises from the additional oxygen atom in the tetrahydrofuran‑3‑yl ether and translates into stronger hydrogen‑bond acceptor capacity, which can enhance target‑residence time for enzymes that engage the nicotinamide moiety via hydrogen‑bond networks (e.g., NNMT, NAMPT, sirtuins).

TPSA polar surface area hydrogen bonding

Purity Specification and Batch Consistency for Reproducible Screening

The target compound is supplied at ≥95% purity (HPLC), a standard specification for research‑grade nicotinamide building blocks . By comparison, the core fragment 6‑((tetrahydrofuran‑3‑yl)oxy)nicotinic acid is also available at ≥95% purity from multiple vendors . This purity level ensures that off‑target effects from impurities remain below the typical 5% threshold considered acceptable for primary biochemical screening, provided that single‑peak HPLC traces are verified upon receipt.

purity batch consistency quality control

Structural Uniqueness Versus Thioether and Tetrahydropyran Analogs

The tetrahydrofuran‑3‑yl ether motif in the target compound is not commercially widespread. The closest cataloged analogs replace the oxygen with sulfur (N‑(2‑(cyclohex‑1‑en‑1‑yl)ethyl)‑2‑((tetrahydrothiophen‑3‑yl)oxy)nicotinamide) or expand the ring to a tetrahydropyran with a methylene linker (N‑(2‑(cyclohex‑1‑en‑1‑yl)ethyl)‑6‑((tetrahydro‑2H‑pyran‑4‑yl)methoxy)nicotinamide) . The oxygen‑to‑sulfur substitution alters polarizability and hydrogen‑bonding strength (C–O vs. C–S bond), while ring expansion from five‑membered (THF) to six‑membered (THP) changes conformational preferences and steric bulk. No head‑to‑head biological data exist for these analogs, but the physicochemical distinction is structurally verifiable.

structural uniqueness ether linkage ring oxygen

Rotatable Bonds and Conformational Flexibility: A Measure of Induced‑Fit Potential

The target compound has four rotatable bonds (excluding the tetrahydrofuran ring), compared with only two rotatable bonds for the N‑methyl analog . The additional rotatable bonds are contributed by the ethylene spacer between the cyclohexene ring and the amide nitrogen, and by the tetrahydrofuran‑3‑yl ether linkage. Higher conformational自由度 can facilitate induced‑fit binding to enzymes that undergo structural rearrangement upon nicotinamide recognition (e.g., NNMT), potentially improving binding kinetics.

rotatable bonds conformational flexibility induced-fit

Optimal Application Scenarios for N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide Based on Quantitative Differentiation Evidence


NNMT and NAMPT Inhibitor Screening Libraries

The nicotinamide scaffold is a direct substrate mimic for NNMT and NAMPT . The target compound's elevated TPSA (72.63 Ų) and additional hydrogen‑bond acceptors (5 vs. 2 for the N‑methyl analog) enhance its potential to engage the nicotinamide‑binding pocket via complementary hydrogen bonds, as demonstrated for bisubstrate NNMT inhibitors with similar polar surface areas . The moderate logP (1.75) balances membrane permeability with aqueous solubility, making it suitable for both biochemical (cell‑free) and cell‑based NNMT/NAMPT assays at concentrations up to 30 µM (0.1% DMSO).

Nicotinamide Receptor and Sirtuin Probe Development

Sirtuins (SIRT1–7) and other NAD⁺‑dependent deacylases recognize the nicotinamide moiety as a product inhibitor . The cyclohexenylethyl tail of the target compound provides steric bulk that can be exploited to create selectivity across sirtuin isoforms, while the tetrahydrofuran‑3‑yl ether at the 6‑position offers a vector for further derivatization (e.g., to install photoaffinity labels or fluorescent reporters) without disrupting the nicotinamide pharmacophore. The four rotatable bonds provide the conformational自由度 necessary for induced‑fit binding to sirtuin active sites.

Chemical Biology Tool Compound Synthesis

The modular structure—comprising a nicotinic acid core, a tetrahydrofuran‑3‑ol etherification site, and a cyclohexenylethyl amine coupling partner—enables straightforward convergent synthesis . Researchers can independently vary each module to generate focused SAR libraries. The ≥95% purity specification ensures that subsequent bioconjugation (e.g., click chemistry via alkyne installation at the cyclohexene ring) yields homogeneous probe molecules suitable for cellular target engagement studies (CETSA, thermal proteome profiling).

SAR Expansion Libraries for NAD⁺ Pathway Modulators

Because the target compound occupies a unique 'THF‑ether + cyclohexenylethyl' structural niche not represented by the thioether or THP‑methoxy analogs, it fills a gap in commercial nicotinamide screening collections . Procurement of this compound allows medicinal chemistry teams to benchmark the impact of ring‑oxygen versus ring‑sulfur and five‑membered versus six‑membered ether rings on biochemical IC₅₀ and cellular EC₅₀ values, generating structure–activity relationships that are directly translatable to lead optimization campaigns.

Quote Request

Request a Quote for N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.